6α-ナルトレキソール

概要

説明

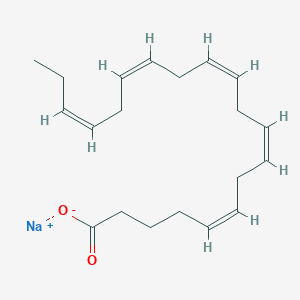

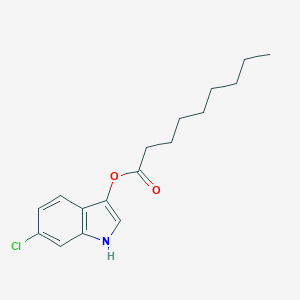

6a-Naltrexol is a peripherally-selective opioid receptor antagonist related to naltrexone . It is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes .

Synthesis Analysis

A small library of amino acid ester prodrugs of 6-β-naltrexol was prepared for microneedle-enhanced transdermal delivery . Six amino acid ester prodrugs were synthesized . The lead compound exhibited the most rapid bioconversion to NTXOL in human plasma .Molecular Structure Analysis

The molecular formula of 6a-Naltrexol is C20H25NO4 . Its average mass is 343.417 Da and its monoisotopic mass is 343.178345 Da .Physical And Chemical Properties Analysis

The density of 6a-Naltrexol is 1.5±0.1 g/cm3 . Its boiling point is 557.5±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The molar volume is 231.9±5.0 cm3 .科学的研究の応用

薬物動態研究

6α-ナルトレキソールは、薬物が体内での挙動を理解するための薬物動態研究で使用されてきました。 例えば、ヒト、ラット、ウサギの血漿中におけるナルトレキソンとその主要代謝物である6β-ナルトレキソールの分析を改善するための研究に使用されました .

分析化学

分析化学の分野では、6α-ナルトレキソールは、クロマトグラフィーまたは質量分析ベースの試験アプリケーションにおける標準物質として使用されます。 これらのアプリケーションは、医薬品研究からコンプライアンス試験および臨床毒性学まで多岐にわたります .

オピオイド誘発性便秘の治療

6α-ナルトレキソールは、オピオイド誘発性便秘の治療のために研究されました。 それは有効で耐容性が高く、オピオイド離脱症状を引き起こしたり、オピオイドによる疼痛緩和を阻害したりすることがありませんでした .

麻薬依存症の治療

オピオイドである6β-ナルトレキソールと6β-ナルトレキサミドは、モルヒネに以前暴露されたinvitroおよびinvivoシステムにおいて中和拮抗薬として機能し、麻薬依存症に対する改善された治療法として研究されています .

高速液体クロマトグラフィー

6α-ナルトレキソールとその代謝物である6-ベータ-ナルトレキソールは、高速液体クロマトグラフィー(HPLC)を使用して血清中で分析されています。 この方法は、ヒト血清中のナルトレキソンと6-β-ナルトレキソールの定量に適しています .

医薬品研究

6α-ナルトレキソールは、医薬品研究において基準物質として使用されています。 これは、新薬の開発と既存薬の改良に役立ちます .

作用機序

Target of Action

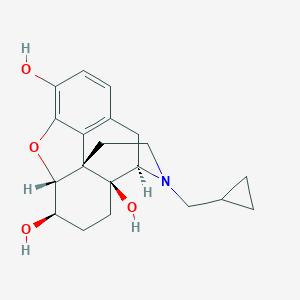

6a-Naltrexol, also known as Naltrexone-6-alpha-ol, is a peripherally-selective opioid receptor antagonist . It primarily targets the mu-opioid receptors (MOR) , but also has action at the kappa and delta receptors to a lesser extent . These receptors play a crucial role in the perception of pain and the body’s response to opioids .

Mode of Action

6a-Naltrexol acts as a competitive antagonist at the mu-opioid receptors . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects associated with alcohol use or opioids . Unlike naltrexone, 6a-Naltrexol is a neutral antagonist of the MOR, meaning it can antagonize the actions of both agonists and inverse agonists at the receptor .

Biochemical Pathways

Once administered, naltrexone undergoes a rapid and extensive hepatic metabolism by enzymatic reduction from ketone to a major metabolite 6a-Naltrexol . This process involves the hepatic dihydrodiol dehydrogenase enzymes . The metabolite 6a-Naltrexol may contribute to the therapeutic effect as it persists in biological fluids in higher amounts than naltrexone .

Pharmacokinetics

The mean terminal plasma elimination half-life of 6a-Naltrexol is approximately 11.1 ± 2.4 hours . It is primarily excreted through the kidneys . The recovery of the extraction method was 48% for naltrexone and 75% for 6a-Naltrexol . The limit of quantification was 5.0 ng/ml for naltrexone and 1.0 ng/ml for 6a-Naltrexol .

Result of Action

6a-Naltrexol potently blocks the effects of opioids, such as physical dependence, respiratory depression, miosis (pinpoint pupils), analgesia (pain relief), euphoria (pleasurable effects), drug craving, and tolerance . It also blocks the effects of endogenous opiates made naturally by the body (like endorphins) which make alcohol ingestion less pleasurable .

Action Environment

The action of 6a-Naltrexol is influenced by various environmental factors. For instance, it has been reported that less reduction of naltrexone to 6a-Naltrexol occurs in liver cirrhosis, and such alterations appear to be related to the severity of liver disease . , which could influence its efficacy and stability.

Safety and Hazards

生化学分析

Biochemical Properties

6a-Naltrexol interacts with opioid receptors, specifically the μ-opioid receptor (MOR), the κ-opioid receptor (KOR), and the δ-opioid receptor (DOR) . It shows 3.5-fold selectivity for the MOR over the KOR and 100-fold selectivity for the MOR over the DOR . Although 6a-Naltrexol is a weaker opioid receptor antagonist than naltrexone, it may contribute to the clinical effects of the drug as it persists in biological fluids in higher amounts than naltrexone .

Cellular Effects

6a-Naltrexol exerts its effects by binding to opioid receptors, thereby blocking the euphoric effects associated with alcohol use or opioids . This binding can antagonize the actions of both agonists and inverse agonists at the receptor . It is also able to cross into the brain and produce central opioid receptor antagonism at sufficient levels .

Molecular Mechanism

The molecular mechanism of 6a-Naltrexol involves its binding to opioid receptors. It acts as a neutral antagonist of the MOR, unlike naltrexone which is an inverse agonist . This means that 6a-Naltrexol can block the actions of both agonists and inverse agonists at the receptor .

Temporal Effects in Laboratory Settings

It is known that the plasma concentrations of naltrexone and 6a-Naltrexol show high inter-individual variability . This variability may contribute to differences in efficacy, toxicity, and patient willingness to take naltrexone as directed .

Dosage Effects in Animal Models

The effects of 6a-Naltrexol at different dosages in animal models have not been extensively studied. It has been shown that in animal studies, 6a-Naltrexol showed about 10-fold separation in potency between peripheral and central opioid antagonism, whereas naltrexone showed no separation .

Metabolic Pathways

6a-Naltrexol is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes This suggests that it is involved in the metabolic pathways of the liver

Transport and Distribution

It is known that 6a-Naltrexol is able to cross into the brain and produce central opioid receptor antagonism at sufficient levels .

Subcellular Localization

Given its ability to cross into the brain and produce central opioid receptor antagonism , it is likely that it is able to reach various subcellular compartments

特性

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15+,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEHKORQFVQJ-SBCNTATESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1O)OC5=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942580 | |

| Record name | αlpha-Naltrexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20410-98-4 | |

| Record name | αlpha-Naltrexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20410-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)

![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)

![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)